5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline
Description
Properties
IUPAC Name |
5-(3-methylpiperidin-1-yl)-2-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-10-4-3-7-15(9-10)11-5-6-13(12(14)8-11)18(2,16)17/h5-6,8,10H,3-4,7,9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEULTGNUOMOFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=C(C=C2)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline generally involves two key steps:
- Introduction of the methylsulfonyl group at the 2-position of aniline
- Nucleophilic substitution or coupling to attach the 3-methylpiperidin-1-yl substituent at the 5-position
These steps can be achieved through sulfonylation, amination, and coupling reactions using established organic synthesis protocols.
Preparation of 2-Methylsulfonylaniline Core
The 2-methylsulfonylaniline moiety is typically prepared by selective sulfonylation of aniline derivatives:
- Sulfonylation step: Starting from 2-aminophenol or 2-aminobenzene derivatives, methylsulfonyl chloride (CH3SO2Cl) is reacted under basic conditions (e.g., triethylamine or pyridine) to introduce the methylsulfonyl group at the ortho position relative to the amino group.
- Regioselectivity: Control of regioselectivity is critical to ensure substitution at the 2-position. This can be achieved by protecting groups or directing groups if necessary.
| Reagents | Conditions | Outcome |
|---|---|---|
| 2-Aminobenzene derivative | Methylsulfonyl chloride, base (Et3N), DCM solvent, 0°C to RT | 2-Methylsulfonylaniline derivative |
Purification and Characterization
- Purification: The crude product is typically purified by column chromatography using dichloromethane/methanol mixtures.
- Characterization: The final compound is characterized by:
Data Table: Summary of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonylation | 2-Aminobenzene derivative | CH3SO2Cl, Et3N, DCM, 0°C to RT | 2-Methylsulfonylaniline | 70-85 | Regioselective introduction of sulfonyl group |
| Halogenation (if needed) | 2-Methylsulfonylaniline | NBS or NCS, solvent, RT | 5-Halo-2-methylsulfonylaniline | 60-75 | Introduces leaving group for amination |
| Pd-Catalyzed Amination | 5-Halo-2-methylsulfonylaniline + 3-Methylpiperidine | Pd2(dba)3, XantPhos, Cs2CO3, DMF, 100°C | This compound | 16-50 | Microwave irradiation can improve yield |
| Purification and Analysis | Crude product | Column chromatography, NMR, HR-MS, UFLC | Pure target compound | >95% | Confirmed by analytical methods |
Research Findings and Optimization Notes
- Pd-catalyzed coupling efficiency can vary widely depending on the ligand, base, and solvent system. XantPhos and Cs2CO3 in DMF have shown moderate yields (16-50%) for similar benzenesulfonamide derivatives.
- Microwave-assisted synthesis can accelerate the coupling reaction and improve yields and purity.
- Regioselective sulfonylation is crucial; improper conditions may lead to polysubstitution or substitution at undesired positions.
- Alternative synthetic routes may involve protecting groups on the aniline nitrogen or other functional groups to improve selectivity.
- Scale-up considerations include controlling reaction temperature and stoichiometry to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline moiety can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Materials Science: The compound is used in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the combination of methylsulfonyl and 3-methylpiperidinyl groups. Below is a comparative analysis with key analogues:
Key Differences and Implications
- Substituent Positioning : Unlike 2-methylsulfonylaniline hydrochloride, which lacks the piperidine ring, the target compound’s 3-methylpiperidinyl group may enhance binding to biological targets (e.g., GPCRs or ion channels) due to increased basicity and conformational flexibility .
- Functional Group Synergy: Compound 1c () shares the 3-methylpiperidinyl substituent but incorporates it into a chromenone scaffold.
- Methylsulfonyl Group: The methylsulfonyl group is a hallmark of sulfonamide drugs, often associated with antimicrobial or anti-inflammatory activity.
Research Findings and Limitations
- Synthetic Accessibility : The discontinuation of this compound may reflect challenges in synthesis or purification. For example, methylsulfonyl-containing compounds often require controlled sulfonation conditions to avoid over-oxidation .
- Biological Data Gap : Unlike compound 1c, which was characterized via ¹³C NMR and HR-MS, the target compound lacks published pharmacological or structural data, limiting direct comparisons .
- Structural Determinants : The piperidine ring’s methyl group may reduce metabolic degradation compared to unsubstituted piperidines, a feature exploited in drug design to enhance half-life .
Biological Activity
5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline, a compound with the molecular formula C13H18N2O2S, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound features a sulfonyl group attached to an aniline ring and a piperidine moiety. Its structural characteristics contribute to its biological activity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The following mechanisms have been identified:
- Receptor Binding : The compound may act as a ligand for various receptors, influencing signaling pathways involved in cellular processes.
- Enzyme Modulation : It has been shown to inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Preliminary data indicate that the compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : There is evidence suggesting that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Reduction of oxidative stress |
Case Studies
Several case studies have explored the biological effects of this compound:
-
Antimicrobial Study :
- Objective : To evaluate the efficacy against resistant bacterial strains.
- Method : In vitro assays were conducted using standard broth dilution methods.
- Findings : The compound showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL.
-
Cancer Cell Line Study :
- Objective : To assess the cytotoxic effects on human breast cancer cell lines.
- Method : MTT assay was employed to determine cell viability post-treatment.
- Findings : A dose-dependent decrease in cell viability was observed, with IC50 values around 15 µM.
-
Neuroprotection in Animal Models :
- Objective : To investigate protective effects in models of oxidative stress-induced neurotoxicity.
- Method : Rodent models were subjected to oxidative stress followed by treatment with the compound.
- Findings : Significant preservation of neuronal integrity was noted, along with reduced markers of oxidative damage.
Q & A
Q. What are the optimal synthetic routes for 5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline, and how can purity be validated?
To synthesize the compound, a multi-step approach is typically employed. Key steps include:
- Sulfonylation : Introducing the methylsulfonyl group via reaction of aniline derivatives with methanesulfonyl chloride under basic conditions (e.g., using K₂CO₃ as a base in DMF at 0–25°C) .
- Piperidine Substitution : Coupling the intermediate with 3-methylpiperidine using Buchwald-Hartwig amination or nucleophilic aromatic substitution, requiring Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and 1H/13C NMR (confirm absence of residual solvents or byproducts) .
Q. How can structural ambiguities in this compound be resolved using crystallographic methods?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Crystallization : Use slow evaporation of a saturated solution in dichloromethane/hexane.
- Data Collection : Employ synchrotron radiation or a high-resolution diffractometer (e.g., Bruker D8 Venture).
- Refinement : Use SHELXL for small-molecule refinement, focusing on resolving torsional angles of the piperidine ring and sulfonyl group orientation . For ambiguous electron density regions (e.g., rotational disorder), apply restraints or constraints during refinement .
Advanced Research Questions
Q. How do structural modifications to the piperidine or sulfonyl groups influence the compound’s bioactivity, and what experimental frameworks are suitable for SAR studies?
Structure-activity relationship (SAR) studies require:
- Design : Synthesize analogs with variations in piperidine substituents (e.g., 3-ethyl, 3-cyclopropyl) or sulfonyl replacements (e.g., sulfonamide, sulfonic acid).
- Activity Assays : Test analogs against target receptors (e.g., kinase inhibition assays using TR-FRET technology) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate steric/electronic effects with activity. For example, bulkier substituents on piperidine may reduce binding affinity due to steric clashes in hydrophobic pockets .
Q. How can contradictory bioactivity data across studies be methodologically reconciled?
Contradictions often arise from assay variability or compound stability. Mitigation strategies include:
- Standardized Protocols : Use uniform assay conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffers).
- Stability Testing : Monitor compound degradation via LC-MS under assay conditions (e.g., 37°C, 24 hours).
- Meta-Analysis : Apply multivariate statistical models (e.g., PCA) to datasets from divergent studies to identify confounding variables (e.g., solvent effects, cell line differences) .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
A multi-modal approach is essential:
- Proteomics : Use affinity pull-down assays with biotinylated analogs followed by LC-MS/MS to identify binding partners.
- Transcriptomics : Perform RNA-seq on treated cell lines to map downstream pathways (e.g., apoptosis, inflammation).
- Pharmacological Profiling : Combine target-specific assays (e.g., GPCR screening) with phenotypic readouts (e.g., migration/invasion assays) .
Q. How can synthetic byproducts or degradation products be identified and quantified to ensure data reproducibility?
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, acidic/basic hydrolysis) and analyze via UPLC-QTOF-MS .
- Byproduct Tracking : Use high-resolution MS to detect impurities (<0.1% abundance) and NMR to assign structures.
- Stability-Indicating Methods : Develop HPLC methods with baseline separation of all known degradants (e.g., sulfonic acid derivatives) .
Methodological Considerations for Data Interpretation
Q. What computational tools are recommended for predicting physicochemical properties relevant to pharmacokinetics?
Q. How should researchers design controls to distinguish target-specific effects from off-target interactions?
- Negative Controls : Use structurally similar but inactive analogs (e.g., piperidine replaced with morpholine).
- Genetic Controls : Apply CRISPR knockout of the putative target in cell-based assays.
- Orthogonal Assays : Validate findings across in vitro (e.g., recombinant enzyme) and in vivo (e.g., zebrafish models) systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
